Perfluorohexadecane

Beschreibung

The exact mass of the compound Perfluorohexadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorohexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorohexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16F34/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPUCGPFMVEJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

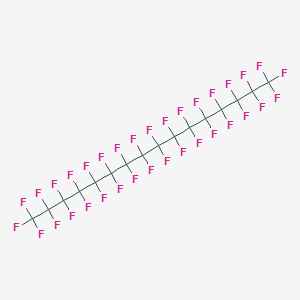

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188997 |

Source

|

| Record name | Perfluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-49-7 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Tetratriacontafluorohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorohexadecane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorohexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Perfluorohexadecane

Perfluorohexadecane (PFHD), a fully fluorinated alkane, stands as a compound of significant interest in advanced materials science and pharmaceutical development. Identified by its CAS number 355-49-7, this perfluorocarbon (PFC) is characterized by a molecular structure where all hydrogen atoms on a hexadecane backbone have been substituted with fluorine atoms.[1][2] This complete fluorination imparts a unique and powerful combination of chemical inertness, thermal stability, and distinct interfacial properties.

The strength and stability of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, is the foundational reason for PFHD's remarkable properties. This guide, intended for the discerning scientist and researcher, delves into the core physicochemical characteristics of perfluorohexadecane, explains the causality behind its behavior, presents its applications in drug development, and provides standardized protocols for its characterization.

Core Physicochemical Properties

The defining characteristics of perfluorohexadecane are rooted in its molecular formula, C₁₆F₃₄, and high molecular weight of approximately 838.12 g/mol .[3][4] These fundamental attributes give rise to its macroscopic properties, which are critical for its application.

Molecular Structure and its Implications

The substitution of hydrogen with the highly electronegative fluorine atom creates a molecule with a very low polarizability. The fluorine atoms form a tight, protective sheath around the carbon backbone. This structure is the primary determinant of its chemical inertness and weak intermolecular forces (van der Waals forces), which in turn govern its physical properties.

Caption: Relationship between molecular structure and key properties of PFHD.

Quantitative Physical Data

The physical properties of PFHD make it distinct from conventional hydrocarbon-based compounds. Its high density and defined thermal transition points are critical for its use in multiphasic systems and high-temperature applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆F₃₄ | [1][4] |

| Molecular Weight | 838.12 g/mol | [1][3][4] |

| CAS Number | 355-49-7 | [1][2][4] |

| Appearance | Solid at room temperature | [1] |

| Density | 1.73 - 1.751 g/cm³ | [1][2] |

| Boiling Point | 239 - 240 °C | [1][2] |

| Melting Point | 125 - 126 °C | [1][2] |

| Refractive Index | 1.26 - 1.269 (@ 25 °C) | [1][2] |

| Flash Point | >110 °C | [1][2] |

Chemical Behavior and Interactions

Stability and Inertness

Perfluorohexadecane exhibits extraordinary chemical stability and is virtually inert to most chemical reagents, including strong acids, bases, and oxidizing agents.[1] This resilience stems from the high energy required to break the C-F bond. Consequently, it is non-flammable and highly resistant to thermal degradation, making it a reliable component in harsh chemical environments.

Solubility Profile: A Case of "Fluorophilicity"

Perfluorocarbons are unique in that they are both hydrophobic (water-repelling) and lipophobic (oil-repelling). They exhibit poor solubility in most common organic solvents. For instance, the shorter-chain analogue, perfluorohexane, is soluble in some non-polar solvents like benzene and chloroform but has extremely low water solubility (on the order of parts per billion).[5][6] PFHD follows this trend, being immiscible with both aqueous and hydrocarbon phases.

This behavior gives rise to the concept of "fluorophilicity," where fluorocarbons preferentially dissolve in or mix with other fluorinated compounds. This property is fundamental to their use in creating stable emulsions and biphasic systems for drug delivery and other applications. The weak intermolecular forces of PFCs mean that significant energy is not recovered when they are mixed with a solvent, thus they do not readily mix unless the solvent also has similarly weak intermolecular bonds.[7]

Relevance and Applications in Drug Development

The unique properties of PFHD and related perfluorinated compounds make them valuable tools in the pharmaceutical and biomedical fields.

-

Emulsion-Based Drug Delivery: Due to their immiscibility with aqueous solutions, PFCs like PFHD are ideal for forming the core of stable nanoemulsions.[8] These emulsions can serve as carriers for lipophilic drugs, protecting them from degradation and controlling their release. Semifluorinated alkanes (SFAs), which are chemically related, have demonstrated significant capacity for solubilizing lipophilic drugs such as propofol, cyclosporine A, and tacrolimus.[9]

-

Oxygen Carriers: Liquid PFCs have a high capacity for dissolving respiratory gases (oxygen and carbon dioxide). This has led to extensive research into PFC emulsions as "blood substitutes" or oxygen therapeutics to treat conditions involving hypoxia.[9]

-

Medical Imaging: The fluorine atom (¹⁹F) provides a strong signal in Magnetic Resonance Imaging (MRI) with no background signal from the body. This allows PFC nanoemulsions to be used as highly effective contrast agents for tracking cells or monitoring disease states.[8] Similarly, other PFCs like perfluorohexane are used as ultrasound contrast agents.[6]

Experimental Characterization Protocols

To ensure the quality and suitability of perfluorohexadecane for research and development, rigorous characterization is essential. The following are standardized protocols for assessing purity and surface properties.

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

Causality: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is highly sensitive to organic compounds, allowing for the quantification of the main component and any hydrocarbon or partially fluorinated impurities. ASTM method D7405 provides a framework for purity analysis of similar chemicals using GC.[10]

Methodology:

-

Sample Preparation:

-

Melt the perfluorohexadecane sample by heating it to just above its melting point (~130 °C).

-

Prepare a 1% (w/v) solution by dissolving the molten PFHD in a suitable fluorinated solvent (e.g., perfluorooctane), which will not co-elute with the sample or impurities.

-

-

Instrumentation (Agilent Intuvo 9000 GC or equivalent):

-

Column: A non-polar column (e.g., DB-1 or similar, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Detector (FID): Temperature at 280 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

Analysis:

-

Inject 1 µL of the prepared sample.

-

Record the chromatogram.

-

Identify the main peak corresponding to perfluorohexadecane.

-

Calculate purity by area percent: Purity (%) = (Area of PFHD Peak / Total Area of All Peaks) * 100.

-

Caption: Workflow for GC-FID purity analysis of Perfluorohexadecane.

Protocol 2: Surface Properties by Contact Angle Measurement

Causality: The contact angle of a liquid droplet on a solid surface is a measure of the liquid's wettability on that surface. For PFHD, this measurement provides insight into its low surface energy and its interactions with other materials, which is critical for formulation science. The measurement depends on the balance of adhesive and cohesive forces.[11] A simplified setup can provide reliable data when performed correctly.[12]

Methodology:

-

Substrate Preparation:

-

Select a clean, smooth, and chemically inert substrate (e.g., a silicon wafer or glass slide).

-

Clean the substrate thoroughly with a sequence of solvents (e.g., acetone, isopropanol) and dry with nitrogen gas to ensure no organic residues are present.

-

-

Sample Deposition:

-

Melt the perfluorohexadecane sample in a clean container.

-

Using a spin coater, deposit a thin, uniform film of molten PFHD onto the prepared substrate.

-

Allow the film to cool and solidify at room temperature, creating a smooth PFHD surface.

-

-

Contact Angle Measurement (Sessile Drop Method):

-

Place the PFHD-coated substrate on the stage of a goniometer.

-

Use a high-precision syringe to dispense a small droplet (e.g., 2-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) onto the surface.

-

Capture a high-resolution image of the droplet profile.

-

Use software to analyze the image and calculate the static contact angle at the three-phase (liquid-solid-vapor) interface.

-

Repeat the measurement at least five times at different locations on the surface and average the results.

-

Caption: Workflow for Contact Angle Measurement on a PFHD surface.

Safety and Handling

While perfluorocarbons are generally considered biologically inert, appropriate laboratory safety precautions should always be observed. According to aggregated GHS information, perfluorohexadecane may cause skin, eye, and respiratory irritation.[3] It is also flagged for potentially causing long-lasting harmful effects to aquatic life.[3] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. For therapeutic or in-vivo applications, the use of high-purity, medical-grade material is imperative, and biocompatibility must be thoroughly assessed, as emulsifiers and impurities can significantly impact biological response.[9]

Conclusion

Perfluorohexadecane is a specialty fluorochemical whose value lies in its extreme properties. Its chemical and thermal robustness, combined with its unique immiscibility and high density, provides a powerful platform for innovation in drug delivery, medical imaging, and advanced material formulation. A thorough understanding of its core physical and chemical properties, underpinned by robust analytical characterization, is essential for any scientist or researcher aiming to harness its full potential.

References

- Vertex AI Search. (n.d.). Exploring Perfluorohexadecane: Properties and Applications. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvyo1bZcJ0-9lTAZtgxwrDFxqp5zUpSy3b0FFybCdICj3w9nt2EtDloJ_lTdNxaPjGiyq8GxJ9Aa12ihjAuEIDcDu0AUKV3-ej7xOot1biv2UDBcHjBU4r2z9jwiai4Z89fED_9Ot_1tjmDlYUBmrCGdCyRjUkPOYZxQhaOtVl3c1mCQSxwj0Odk8P4qkNI7ojk3TpWynnhNo=]

- Fluoryx Labs. (n.d.). CAS# 355-42-0 | Perfluorohexane | FC08-14. Retrieved from fluoryx.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrfauPtryKKUPszG3L5aJcHeCswXhaDufXWpS5y0NcRm50rGVDRWJP_DFfJSG_yHIeuhrvlsiSLHfzi4Qwtyl1nV8D4aEkGLp_HJXyb1inoSxxxb5R2bYuLERANOUCaA==]

- F2 Chemicals Ltd. (n.d.). Perfluoro-n-octane. Retrieved from f2chemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7utWacOM2hKVJR9K0Q0ie5-igCp-dO2ANgKTswJC5vuYKZJk9yL05gyQRXaPUxQWftLUO0or8fKyoWuwCDpjA6H9Rakld-0znjzMWVsA4KesDFFi8Z3T0rBvRQt35Z1S6N0-CEZuK1c7u7tTs]

- Kiper, R. A. (n.d.). Properties of substance: perfluorohexane. Retrieved from chemister.ru. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbE8W_vrtKzkg2HZc20gYFD2zLsnYRtKg8fmKG7VRV7rE1H4JYOrG-i2Cm7xLbNYx7w0zWbk3kkRXndgBrLtj2kEIDq0gF6DbIdQwppllyJuzNG_x6FA8ufizc1E7ggaxT1rzAMYiMpn98DUhkC0TuaNcNXoeCZkyLdbk0tc4LlhF0onlfuQ==]

- Wikipedia. (n.d.). Perfluorohexane. Retrieved from en.wikipedia.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6EWaKGJhfnmW4JZvVIRD4CbtKTRiPJMPmAKVCao-qB_81USvY7ZMeL_eKakhzrR5S9LSKitvUcSE-DZ9bcRVEGKTfWg8Lty1N5BbUVKJ3nckWPvHQx4baVWEhMxmXcEvhsuwD4MSh]

- National Center for Biotechnology Information. (n.d.). Perfluorohexadecane | C16F34 | CID 67735. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkVpTjDuLRVHRy--8J1sFfBn1Q5k6PLmMKYW-02MlSayok-gjwMcTdqv9qqlBPc8aR5_PP76N3BxIRy0kqFQTfvvsM6DFBfgmEc9dlpLHYJzxdB0epWSePMZ7_vbUvs7LPKoPklwd9hLn1NIZxpSM7KZFHw4Lf5g==]

- Fluoryx Labs. (n.d.). CAS# 355-49-7 | n-Perfluorohexadecane | FC08-34. Retrieved from fluoryx.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAlz7n--WfwfmoR2kKrp8-RvN6EbF1D7y-VZdN1w27b1J-qstPjlysRVgc-pMGlcqgXE0HWoCV7W3wcql8APWcMqHYsiPsHIQbdwQKtY4tLOzSWOZtqJS_70wwUUnuCCyf3FmM6k3FlWLkpVNz0dXCa41LnfP847qdCLE50bPVAN_Ml8Bi0JnTfRMkNgA5Fw==]

- National Center for Biotechnology Information. (n.d.). Perfluorohexane | C6F14 | CID 9639. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrllCvG1xNYA5VgUVdGV3SUltotWsJwTvrVshNRFNrbHZHYzmCtMj1ZfA1kUAr6cGJdgGVEFAUP6S2uSMIVqVcM_OQ3op2I60sv0p9rhFRv9HmzRUecHhj0HYzJsAb1iq2dmy80guXltJ6Pk8SmbDg7Yfe]

-

Theisinger, B., et al. (2019). Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems. International Journal of Nanomedicine. Retrieved from . [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHK-lMbWHuI6wQkAyEoJIFUhEzBWcJ7PJ78S89cmiulXTtY995OvAO1yS5JOV4E58p-Nd4y-ALhROB_2C7PfolZ6GEcjPf42K6dFUtsiqzJeHFECy4rZiJUpjdaBe4Vfkqtft_tTEsoPXdSw==]

- National Center for Biotechnology Information. (n.d.). 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmaDzOCdc4MwucOJVU-w0WPFXqVaOEYcU6aENzfSTprhbfFBF9l_7y30B4nsc_jeJFGF-EutKBNvHRXhvqyQWsUOZzhi83BO_4g3zsduA6n8Yf_3v9vaCL0kFwKIv1-EsItkASzx9UcX96CfFg9qTqtddIbsS_XsZ8DDIS]

- Santa Cruz Biotechnology. (n.d.). Perfluorohexadecane | CAS 355-49-7. Retrieved from scbt.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqJ07DFZyw2ILMk0iK80Kt_xUiovWTeFGxvHRoGnX9evrVvlxdHU_RzwulvKOYpzMGpQwdY9KYfWtqMVe1zyNB7IgdYu5h4S-jUOE96pTnHpjofXF1k2foLcsUa-yQ1vDvTe-BviMhj2Ek7m1x]

- ChemicalBook. (2025, November 23). PERFLUOROHEXADECANE | 355-49-7. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMOYyaRkXEuJ2YObYNz5Z2Nt9G3K5rpqxd3qs8Ka5x1DnOaa5JZhtWXeDtg4xgZAkvlu9zueRwVEFeSsOTkGyzbaBEcMJGmq31B28QfVZWiYCFP2dfCxMMclLuiTIW_a6D-hEcTcktf0b2gLhVllyrfN4L3eZNNS8uq9gDCXJZ]

- F2 Chemicals Ltd. (n.d.). Solubility in Liquids - Perfluorocarbon Tracers. Retrieved from f2chemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJcdJAhxDD6AB55cJeNivVQeXD9Fr5KMHXlPmGrroADLQ8al6f4FJrr8YLismnNb3hqrDAXbXPTQBIXFzNzsjXrncuwjXfaUhDvZIOdNtwJonY7VUOnEidOJCoZmcKCKRtaochLOaypw8u-Rqxb9TCiFFKyUvqI_7tr2A=]

-

Tariq, F., et al. (2014). Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS). Journal of Chemical & Engineering Data. Retrieved from . [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAUR4GkaClUcvQCBuzbfaqtK1UG52AgC8PeIj0aTjUiW2n1B0md3s5_tmF_OV7N9KtNuCJ7PXm4hqGjKucZpMWlknLKlbMLzjxsupON_6Uo50QtTl3jNS6cF7e3H5MLfZnJ0lTc8ETZ34OwQ==]

- Volpe, C. D., & Siboni, S. (2018). Contact Angle Measurements Using a Simplified Experimental Setup. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8TIcmsJAL9TfKuKcCNlDsXv9DoceITzCc1F4U_oyH5Fq4MJwA3L4kHlSzFQQyW3ZOtaJM9jSwr9ULZQM1bTdrZVdoYp_xUOMS_2GDZ7MHbOPr6V_zDy8BxX2wZbKZ3OJffrhr8M6BA0Bjqkm_p3WPC396OJ8goYTBzLEelJPj8dszMCEaS7QB5SXt-QrO0wATCUWXbfSGBgvikQxooE88EBR_x5XCa4LngUX2fg==]

-

McCord, J., & Strynar, M. (2019). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Journal of Visualized Experiments. Retrieved from . [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmE71gawuEwP8wBB6UvBQuyreSnrb8XxFPnLBI3f6AqGkLJUUK2yAF-xuES8uwXsjyKeKrWfjmgs-I7mxInes0J4rzxp-RBXeCV5OK8YVtol16oaChdmdUT8hN4vRNK2i3SdS4TkXuRrWrCnc=]

-

Naha, P. C., et al. (2019). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Drug Delivery and Translational Research. Retrieved from . [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeYxS6C4ShL9sOSLB_uWemWL40KzOJn2C3vVP2PJwqk-bL7z2RAE6RgqYqwdRo7ACegpQBAisx_gOBAWTDiINa5pzc7pW2DPGWVHQLgOtba53fDHLTdN4Irl1Rr2Ew35zG85Et7mz6yjpnVlY=]

-

Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS: Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from . [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1xOJ7zZoszrVihhyNK-Q-_1Lpj65uVZ14IXjyJ5kAebAM9zFOJbldWIcNIjt8X4eDSZ6G3F1vCN4T8gip3HB3hVQUB2iJFQQVrlex87s1ZnhedkuMAQQJQb-tBCBCUd6i4TB7-O8kE5gC_VELLipSagB_yLezSeAl]

- The Organic Chemistry Tutor. (2020, August 24). Surface tension, viscosity, and capillary action explained. Adhesive and cohesive forces. YouTube. [https://vertexaisearch.cloud.google.

Sources

- 1. innospk.com [innospk.com]

- 2. fluoryx.com [fluoryx.com]

- 3. Perfluorohexadecane | C16F34 | CID 67735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. perfluorohexane [chemister.ru]

- 6. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. f2chemicals.com [f2chemicals.com]

- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Perfluorohexadecane: Properties, Applications, and Methodologies for Researchers and Drug Development Professionals

Introduction to Perfluorohexadecane: A Chemically Inert and Biologically Relevant Fluorocarbon

Perfluorohexadecane, a fully fluorinated derivative of hexadecane, is a synthetic fluorocarbon of significant interest within the scientific and medical research communities. Its unique physicochemical properties, stemming from the substitution of all hydrogen atoms with fluorine, render it chemically inert and thermally stable. These characteristics, combined with its capacity to dissolve large volumes of gases, have positioned perfluorohexadecane and related perfluorocarbons (PFCs) as valuable tools in a range of advanced applications, from drug delivery systems to innovative medical imaging techniques.

This technical guide provides a comprehensive overview of perfluorohexadecane, detailing its core molecular features, exploring its applications in research and drug development, and offering a practical, step-by-step protocol for the preparation of a perfluorohexadecane-based nanoemulsion. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile fluorocarbon in their work.

CAS Number: 355-49-7[1]

Molecular Formula: C₁₆F₃₄[1]

Molecular Structure of Perfluorohexadecane

The molecular structure of perfluorohexadecane consists of a 16-carbon chain where every hydrogen atom has been replaced by a fluorine atom. This complete fluorination results in a helical conformation of the carbon backbone, a characteristic feature of long-chain perfluoroalkanes. The carbon-fluorine bond is exceptionally strong, contributing to the compound's high thermal and chemical stability. The fluorine sheath also creates a molecule with very weak intermolecular forces, which is key to its high gas-dissolving capacity.

Caption: 2D representation of the Perfluorohexadecane (C₁₆F₃₄) molecule.

Physicochemical Properties of Perfluorohexadecane

The utility of perfluorohexadecane in specialized applications is a direct consequence of its distinct physical and chemical properties. A summary of these properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 355-49-7 | [1] |

| Molecular Formula | C₁₆F₃₄ | [1] |

| Molecular Weight | 838.12 g/mol | [1] |

| Appearance | White crystals | [2] |

| Melting Point | 125-126 °C | [2][3] |

| Boiling Point | 239-240 °C | [2] |

| Density | ~1.8 g/cm³ | [3] |

Applications in Drug Development and Research

The unique combination of properties exhibited by perfluorohexadecane and other PFCs makes them highly attractive for various applications in the biomedical field. Their biological inertness and high gas-dissolving capacity are the cornerstones of their utility.

Oxygen Delivery and Artificial Blood Substitutes

One of the most explored applications of PFCs is in the development of artificial oxygen carriers, often referred to as blood substitutes.[3][4] The high solubility of oxygen in PFCs allows for the formulation of emulsions that can effectively transport and deliver oxygen to tissues.[1][5][6] These emulsions typically consist of nano-sized droplets of PFCs dispersed in an aqueous medium, stabilized by surfactants. The small size of these droplets, often much smaller than red blood cells, allows them to perfuse into areas of the vasculature that may be inaccessible to red blood cells, such as in cases of severe vasoconstriction or partial vessel occlusion.[6]

While much of the clinical research has focused on other PFCs like perfluorodecalin and perfluorooctyl bromide, the fundamental principles apply to perfluorohexadecane as well.[1][7] Its high boiling point and low vapor pressure at physiological temperatures make it a stable candidate for the core of such nanoemulsions. Research in this area is driven by the need for universally compatible, pathogen-free, and readily available oxygen carriers for use in emergency medicine, surgery, and for patients with specific blood disorders.[3][4]

Medical Imaging: Contrast Agents

Perfluorocarbons are also emerging as promising contrast agents for various medical imaging modalities, including Magnetic Resonance Imaging (MRI) and ultrasound.[8][9][10][11][12]

-

¹⁹F Magnetic Resonance Imaging (MRI): The abundance of fluorine atoms in perfluorohexadecane makes it an ideal candidate for ¹⁹F MRI.[13] Since the human body has a negligible amount of endogenous fluorine, ¹⁹F MRI can be used to track the distribution of perfluorohexadecane-based agents with high specificity and a lack of background signal.[14] This has significant implications for cell tracking studies, where immune cells or therapeutic cells can be labeled with perfluorohexadecane nanoemulsions and their migration and localization monitored in vivo.[14][15]

-

Ultrasound: Perfluorocarbon-based nanodroplets can serve as ultrasound contrast agents through a process called acoustic droplet vaporization.[8][16] When subjected to a focused ultrasound beam, the liquid perfluorocarbon within the nanodroplets can undergo a phase transition to a gas, creating highly echogenic microbubbles that enhance the ultrasound signal.[8] This technique can be used for molecular imaging by functionalizing the surface of the nanodroplets with targeting ligands that bind to specific biomarkers on diseased cells.[8][17]

Drug Delivery Systems

The hydrophobic and lipophobic nature of perfluorohexadecane makes it a unique vehicle for the delivery of certain therapeutic agents. While its utility for dissolving poorly water-soluble drugs has shown some limitations, its role in more complex drug delivery systems is an active area of research.[2] Semifluorinated alkanes, which are structurally related to perfluorohexadecane, have been investigated as carriers for lipophilic drugs in various formulations.[18]

Perfluorohexadecane-based nanoemulsions can be engineered to carry drugs within their core or on their surface.[19] The surface of these nanoemulsions can be modified with targeting moieties to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects. Furthermore, the oxygen-carrying capacity of these emulsions can be leveraged to alleviate hypoxia in tumor microenvironments, which can enhance the effectiveness of certain cancer therapies.[20]

Caption: Logical relationship of Perfluorohexadecane nanoemulsion components to their biomedical applications.

Experimental Protocol: Preparation of a Perfluorohexadecane Nanoemulsion

This protocol provides a generalized method for the preparation of a stable perfluorohexadecane oil-in-water (O/W) nanoemulsion using high-pressure homogenization. This technique is widely used to produce nanoemulsions with a narrow particle size distribution, which is crucial for in vivo applications.

Materials and Equipment

-

Perfluorohexadecane (C₁₆F₃₄)

-

Lecithin (or other suitable surfactant, e.g., Pluronic® F-68)

-

Glycerol (optional, as a tonicity agent)

-

Water for Injection (WFI)

-

High-shear mixer (e.g., Ultra-Turrax)

-

High-pressure homogenizer (e.g., Microfluidizer or Avestin EmulsiFlex)

-

Dynamic Light Scattering (DLS) instrument for particle size analysis

Step-by-Step Methodology

-

Preparation of the Aqueous Phase:

-

In a sterile beaker, dissolve the lecithin (typically 2-4% w/v) and glycerol (typically 2.25% w/v) in WFI with gentle stirring and heating (if necessary, depending on the surfactant) until a clear solution is obtained.

-

Allow the aqueous phase to cool to room temperature.

-

-

Preparation of the Oil Phase:

-

In a separate sterile container, measure the desired volume of perfluorohexadecane (typically 10-20% w/v).

-

-

Pre-emulsification:

-

Slowly add the oil phase (perfluorohexadecane) to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed.

-

Increase the speed of the high-shear mixer and continue to mix for 5-10 minutes to form a coarse pre-emulsion. The mixture should appear milky white.

-

-

High-Pressure Homogenization:

-

Transfer the pre-emulsion to the reservoir of the high-pressure homogenizer.

-

Process the emulsion through the homogenizer at a pressure of 15,000-20,000 PSI for 5-10 discrete passes. The optimal pressure and number of passes should be determined empirically for the specific formulation.

-

Ensure the temperature of the emulsion is controlled during homogenization, as excessive heat can degrade the components. Use a cooling coil or jacket if available.

-

-

Characterization:

-

After homogenization, visually inspect the nanoemulsion for any signs of phase separation. It should appear as a stable, homogenous, milky-white liquid.

-

Measure the particle size and polydispersity index (PDI) of the nanoemulsion using a DLS instrument. For intravenous applications, a particle size of less than 200 nm and a PDI of less than 0.2 are generally desired.

-

-

Sterilization and Storage:

-

For biological applications, the final nanoemulsion should be sterile filtered through a 0.22 µm filter.

-

Store the nanoemulsion at 4°C in a sterile, sealed container. Do not freeze.

-

Caption: Experimental workflow for the preparation of a Perfluorohexadecane nanoemulsion.

Safety and Handling

Perfluorohexadecane is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential dust or aerosols.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Perfluorohexadecane is a fluorocarbon with a unique set of physicochemical properties that make it a valuable tool for researchers and drug development professionals. Its chemical inertness, thermal stability, and high gas-dissolving capacity are the foundation for its applications in oxygen delivery, advanced medical imaging, and as a component of novel drug delivery systems. While much of the existing research has focused on other perfluorocarbons, the principles and methodologies are largely translatable to perfluorohexadecane. As research in the field of fluorocarbon-based biomedical applications continues to advance, it is likely that perfluorohexadecane will play an increasingly important role in the development of innovative diagnostic and therapeutic strategies.

References

-

Chemsrc. Perfluorohexadecane | CAS#:355-49-7. [Link]

-

MDPI. EGFR-Targeted Perfluorohexane Nanodroplets for Molecular Ultrasound Imaging. [Link]

-

PubMed. Red Blood Cell Substitutes and Artificial Blood. [Link]

-

PubMed. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine. [Link]

-

PubMed. Perfluorohexane/hemoglobin nano-oxygen carriers enhance transplanted islet graft survival via hypoxia alleviation and mitochondrial repair. [Link]

-

PubMed Central. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. [Link]

-

SlidePlayer. Artificial Blood Substitutes. [Link]

-

PubMed Central. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions. [Link]

-

PubMed Central. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]

-

PubMed Central. Fluorine-containing nanoemulsions for MRI cell tracking. [Link]

-

PubMed. Perfluorocarbon-based oxygen delivery. [Link]

-

Semantics Scholar. Liquid Perfluorocarbons as Contrast Agents for Ultrasonography and 19F-MRI. [Link]

-

PubMed Central. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]

-

PubMed. Perfluorohexane-Loaded Polymeric Nanovesicles with Oxygen Supply for Enhanced Sonodynamic Therapy. [Link]

-

PubMed Central. Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection. [Link]

-

Royal Society of Chemistry. Graphene oxide-stabilized perfluorocarbon emulsions for controlled oxygen delivery. [Link]

-

PubMed Central. EGFR-Targeted Perfluorohexane Nanodroplets for Molecular Ultrasound Imaging. [Link]

-

PubMed Central. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. [Link]

-

PubMed Central. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]

-

PubMed Central. Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems. [Link]

-

PubMed Central. Cell penetrating peptide functionalized perfluorocarbon nanoemulsions for targeted cell labeling and enhanced fluorine-19 MRI detection. [Link]

-

PubMed. Perfluorocarbon Emulsion Contrast Agents: A Mini Review. [Link]

-

PubMed Central. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection. [Link]

-

PubMed. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI. [Link]

-

PubMed Central. Perfluorocarbon Emulsion Contrast Agents: A Mini Review. [Link]

-

ResearchGate. (PDF) Preparation of perfluorocarbon emulsions by premix membrane emulsification for acoustic droplet vaporization in biomedical applications. [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. A novel excipient, 1-perfluorohexyloctane shows limited utility for the oral delivery of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood Substitute Anyone? - Centre for Blood Research [cbr.ubc.ca]

- 4. Red blood cell substitutes and artificial blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifeservebloodcenter.org [lifeservebloodcenter.org]

- 7. Perfluorocarbon-based oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell penetrating peptide functionalized perfluorocarbon nanoemulsions for targeted cell labeling and enhanced fluorine-19 MRI detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. EGFR-Targeted Perfluorohexane Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Perfluorohexane-Loaded Polymeric Nanovesicles with Oxygen Supply for Enhanced Sonodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas solubility in Perfluorohexadecane for oxygen transport

Advanced Oxygen Therapeutics: Perfluorohexadecane ( ) in Emulsion Stabilization and Gas Transport

Executive Summary & Technical Pivot

Crucial Distinction: Researchers often approach Perfluorohexadecane (

Perfluorohexadecane is a solid at room temperature (Melting Point: ~125–126°C). Therefore, it cannot function as a standalone liquid breathing medium or blood substitute.

Its critical role in oxygen transport is that of a stabilizing additive (1–10% w/v) . It acts as a "molecular anchor" to prevent Ostwald Ripening in fluorocarbon emulsions. Without

This guide details the physicochemical mechanism of this stabilization, the thermodynamics of oxygen solubility in these systems, and the protocols for formulating and validating these emulsions.

Physicochemical Foundation: Gas Solubility in Fluorocarbons[1]

The "Holes" Theory of Dissolution

Unlike hemoglobin, which chemically binds oxygen (sigmoidal saturation curve), perfluorocarbons (PFCs) dissolve gases physically. The relationship is linear and governed by Henry’s Law :

1-

Mechanism: PFCs have weak intermolecular forces (van der Waals). The large fluorine atoms create a bulky, helical carbon backbone that packs inefficiently in the liquid phase, leaving transient "cavities" or holes.

-

Thermodynamics: Oxygen molecules occupy these cavities. The energy cost to form a cavity in a PFC is low due to low surface tension (~15–19 mN/m), facilitating high gas solubility (40–50 vol%).

The Stability Paradox

While shorter-chain PFCs (like Perfluorodecalin,

Enter Perfluorohexadecane (

-

Lipophilicity: Extremely high.

-

Water Solubility: Virtually zero (orders of magnitude lower than

). -

Vapor Pressure: Negligible.

By adding small amounts of

The "Molecular Anchor" Mechanism (Ostwald Ripening Inhibition)

The stabilization mechanism is best understood through the interplay of the Kelvin Equation (driving growth) and Raoult’s Law (opposing growth).

The Mechanism

-

Initial State: A polydisperse emulsion contains small and large droplets of

+ -

Kelvin Effect: Small droplets have higher internal pressure (Laplace pressure), forcing the soluble component (

) to diffuse out into the water phase. -

Enrichment: As

leaves the small droplet, the concentration of the insoluble -

Osmotic Counter-Force: The increased mole fraction of

lowers the chemical potential of -

Equilibrium: The osmotic suction created by

balances the Kelvin pressure, halting the shrinkage. The droplet is "anchored."

Visualization: The Stabilization Pathway

Figure 1: The "Molecular Anchor" effect. Without

Experimental Protocols

Formulation of Stabilized Oxygen Carrier

Objective: Create a sub-micron (100–300 nm) emulsion of Perfluorodecalin stabilized by Perfluorohexadecane.

Reagents:

-

Perfluorodecalin (PFD,

) - Primary Carrier -

Perfluorohexadecane (

) - Stabilizer (1-10% w/v) -

Egg Yolk Phospholipid (EYP) or Pluronic F-68 - Surfactant

-

Water for Injection (WFI)[1]

Protocol:

-

Phase Preparation:

-

Dissolve surfactant (1-2% w/v) in WFI (Aqueous Phase).

-

Melt

(Heat to >130°C) and mix into liquid PFD. Note: Ensure complete miscibility; PFD may need pre-warming.

-

-

Pre-Emulsification:

-

Combine Aqueous and Fluorocarbon phases under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes.

-

Result: Coarse emulsion (2–5 µm).

-

-

High-Pressure Homogenization (Critical Step):

-

Process the coarse emulsion through a Microfluidizer (e.g., M-110P) or high-pressure homogenizer.

-

Pressure: 20,000–30,000 psi (137–206 MPa).

-

Passes: 6–10 discrete passes.

-

Temperature Control: Maintain cooling coils at 4°C to counteract heat of shear (prevent surfactant degradation).

-

-

Sterilization:

-

Terminal steam sterilization (autoclave) is risky for emulsion stability. Filter sterilization (0.22 µm) is preferred if viscosity permits, otherwise aseptic processing is required.

-

Measuring Oxygen Solubility (Optical Fluorescence Quenching)

Traditional Van Slyke methods are slow. Modern optical sensors are non-invasive.

Workflow:

-

Sensor Setup: Use a fiber-optic oxygen sensor (e.g., PreSens or Ocean Optics) with a ruthenium-based fluorophore tip.

-

Calibration: Calibrate sensor in 0%

(sodium sulfite solution) and 100% -

Measurement:

-

Place 10 mL of emulsion in a sealed, thermostated chamber.

-

Sparge with gas mixture (e.g., 21%

, 95% -

Record partial pressure (

).[2]

-

-

Calculation:

-

Convert

to concentration using the calibrated Henry's constant for the specific fluorocarbon mixture. -

Note: The solubility of the emulsion is the volume-weighted average of the fluorocarbon phase and the aqueous phase.

-

Comparative Data: Carrier vs. Stabilizer[2]

The following table highlights why

| Property | Perfluorodecalin ( | Perfluorohexadecane ( | Relevance to Transport |

| State at 25°C | Liquid | Solid (Waxy) | |

| Melting Point | -10°C | ~126°C | High MP of |

| Oxygen Solubility | ~42 vol% | ~40 vol% (extrapolated liquid) | Similar capacity, but |

| Vapor Pressure | ~13 torr | < 0.1 torr | Low VP is essential for the "Anchor" effect.[1] |

| Excretion Half-life | ~7 days | Months/Years |

Data Sources: Extrapolated from homologous series trends and experimental emulsion data [1, 3].

References

-

Dias, A. M. A., et al. (2004).[3][4] "Solubility of oxygen in liquid perfluorocarbons." Fluid Phase Equilibria, 222-223, 325-330.[4]

-

Riess, J. G. (2005). "Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery." Artificial Cells, Blood Substitutes, and Biotechnology, 33(1), 47-63. [1]

-

Kabalnov, A. S., et al. (1987). "Ostwald ripening in emulsions: I. Direct observations of Ostwald ripening in perfluorodecalin emulsions." Journal of Colloid and Interface Science, 118(2), 590-597.

-

ChemicalBook. (2025).[3][5] "Perfluorohexadecane Properties and Melting Point Data."

-

PubChem. (2025).[6] "Perfluorohexadecane Compound Summary." National Library of Medicine. [1]

Sources

- 1. Hexane, tetradecafluoro- (CAS 355-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. docenti.unina.it [docenti.unina.it]

- 3. semanticscholar.org [semanticscholar.org]

- 4. sweet.ua.pt [sweet.ua.pt]

- 5. PERFLUOROHEXADECANE | 355-49-7 [chemicalbook.com]

- 6. Perfluorohexadecane | C16F34 | CID 67735 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surface Tension and Interfacial Properties of Perfluorohexadecane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the surface tension and interfacial properties of perfluorohexadecane (PFHD), a fully fluorinated alkane of significant interest in advanced materials science and drug delivery systems. As a chemically inert and thermally stable compound, understanding its behavior at interfaces is paramount for its application in creating stable emulsions, developing sophisticated drug carriers, and designing novel biocompatible surfaces.[1][2] This document synthesizes fundamental principles with practical experimental insights to provide a robust resource for professionals in the field.

Introduction to Perfluorohexadecane (PFHD)

Perfluorohexadecane (C₁₆F₃₄) is a long-chain perfluorocarbon (PFC) characterized by the complete replacement of hydrogen atoms with fluorine atoms. This substitution imparts unique physicochemical properties, including high density, low surface tension, and both hydrophobicity and lipophobicity.[3] These characteristics stem from the strong carbon-fluorine bond and the low polarizability of the fluorine atoms, which result in weak intermolecular van der Waals forces.[4]

Key Physical Properties of Perfluorohexadecane:

| Property | Value | Reference |

| Molecular Formula | C₁₆F₃₄ | |

| Molar Mass | 838.12 g/mol | |

| Boiling Point | 239-240 °C @ 760 mmHg | Fluoryx Labs |

| Melting Point | 125-126 °C | Fluoryx Labs |

The unique properties of PFHD and other PFCs make them suitable for a variety of biomedical applications, including as oxygen carriers, contrast agents for medical imaging, and as components in drug delivery systems such as nanoemulsions.[2]

Surface Tension of Perfluorohexadecane

Comparative Surface Tension of Perfluoroalkanes:

| Compound | Chemical Formula | Temperature (°C) | Surface Tension (mN/m) |

| Perfluorohexane | C₆F₁₄ | 20 | 11.9 |

| Perfluorooctane | C₈F₁₈ | 20 | 14.0 |

| Perfluorodecane | C₁₀F₂₂ | 20 | 15.7 |

| Perfluorohexadecane (Simulated) | C₁₆F₃₄ | - | (Predicted to be higher than Perfluorodecane) |

Data for perfluorohexane, perfluorooctane, and perfluorodecane from a comparative study on semifluorinated alkanes.[3]

Molecular dynamics simulations have been employed to study the liquid-vapor interface properties of perfluorinated alkanes, including perfluorohexadecane. These simulations provide valuable insights into the orientation of molecules at the surface and can predict surface tension.[5][6] The general trend observed is an increase in surface tension with increasing chain length.[6]

Experimental Methodology: Pendant Drop Tensiometry

The pendant drop method is a widely used optical technique to determine the surface and interfacial tension of liquids.[7] It relies on the analysis of the shape of a drop of liquid suspended from a needle. The shape of the drop is governed by the balance between surface tension, which tends to make the drop spherical, and gravity, which elongates it.

Workflow for Pendant Drop Tensiometry:

Caption: Workflow for surface tension measurement using the pendant drop method.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the perfluorohexadecane sample is pure and degassed to avoid the influence of impurities on the surface tension.

-

Instrument Setup: A drop of PFHD is formed at the tip of a needle within a temperature-controlled chamber. A light source illuminates the drop, and a high-resolution camera captures its silhouette.

-

Image Acquisition: The profile of the pendant drop is captured by the camera.

-

Drop Shape Analysis: The captured image is analyzed by software that detects the edge of the drop.

-

Calculation: The software then fits the drop profile to the Young-Laplace equation, which relates the shape of the drop to the surface tension, gravitational force, and the density difference between the liquid and the surrounding medium (typically air). From this fit, the surface tension is calculated.

Interfacial Tension of Perfluorohexadecane

Interfacial tension arises at the boundary between two immiscible liquids, such as perfluorohexadecane and water. Due to the highly non-polar nature of PFHD, its interfacial tension with water is expected to be high.

Interfacial Tension of Perfluoroalkanes with Water:

| Perfluoroalkane | Temperature (°C) | Interfacial Tension with Water (mN/m) |

| Perfluorohexane | 25 | 55 |

| Perfluorononane | 25 | (Data not available, but expected to be higher than Perfluorohexane) |

Data for Perfluorohexane from dynamic interfacial tension measurements.[8] The interfacial tension of perfluoroalkanes with water generally increases with chain length.[9]

The high interfacial tension between PFHD and aqueous solutions is a critical factor in the formulation of emulsions. Surfactants are typically required to lower this interfacial tension and create stable droplets.

Contact Angle and Surface Energy

The contact angle is the angle a liquid droplet makes with a solid surface at the three-phase (solid, liquid, and gas) contact line. It provides a measure of the wettability of the solid by the liquid.[10][11] A high contact angle indicates poor wetting (hydrophobicity or oleophobicity), while a low contact angle signifies good wetting.

Given the low surface energy of perfluorocarbons, it is expected that perfluorohexadecane will exhibit high contact angles on most solid surfaces. Surfaces with very low surface energy are often referred to as omniphobic, meaning they repel both water and oils. The wetting behavior of PFHD on a surface is governed by Young's equation:

γsv = γsl + γlv cos(θ)

where γsv is the solid-vapor interfacial energy, γsl is the solid-liquid interfacial energy, γlv is the liquid-vapor interfacial energy (surface tension), and θ is the contact angle.

Expected Contact Angle Behavior of Perfluorohexadecane:

-

On High-Energy Surfaces (e.g., clean glass, metals): PFHD is expected to exhibit a finite, but relatively low, contact angle, indicating some degree of wetting.

-

On Low-Energy Surfaces (e.g., PTFE, silicones): PFHD will likely have a higher contact angle, indicating poorer wetting. The creation of micro- or nanostructured surfaces can further enhance the non-wettability, leading to superomniphobic behavior.

Advanced Interfacial Phenomena

Gibbs Adsorption Isotherm

The Gibbs adsorption isotherm is a fundamental equation in surface chemistry that relates the change in surface tension of a solution to the concentration of a solute at the interface.[1] For a solution containing a surfactant, the Gibbs equation can be used to determine the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface.

-dγ = Σ Γi dμi

where γ is the surface tension, Γi is the surface excess of component i, and μi is the chemical potential of component i. Understanding the adsorption behavior of surfactants at the PFHD-water interface is crucial for controlling emulsion stability and drug loading capacity.

Langmuir-Blodgett Trough Studies

A Langmuir-Blodgett (LB) trough is an instrument used to create and study monomolecular layers of amphiphilic molecules at an air-liquid or liquid-liquid interface. In the context of PFHD, an LB trough can be used to study the behavior of surfactants or drug molecules at the PFHD-water interface.

Diagram of a Langmuir-Blodgett Trough Experiment:

Caption: Schematic of a Langmuir-Blodgett trough experiment for studying monolayers.

By compressing a monolayer of a substance of interest at the interface and measuring the resulting change in surface pressure (the reduction in surface tension), one can obtain a surface pressure-area isotherm. This isotherm provides valuable information about the packing, phase behavior, and stability of the monolayer.

Interfacial Rheology

Interfacial rheology characterizes the viscous and elastic properties of interfaces. These properties are critical for the stability of emulsions and foams, as they govern the interface's response to deformations. For PFHD-based drug delivery systems, a high interfacial elasticity can prevent droplet coalescence and enhance the shelf-life of the formulation. Interfacial shear and dilatational rheology can be measured using specialized techniques, often in conjunction with pendant drop tensiometry.

Applications in Drug Development

The unique interfacial properties of perfluorohexadecane are leveraged in several areas of drug development:

-

Nanoemulsions: PFHD can form the core of nanoemulsions, which are effective carriers for hydrophobic drugs. The low surface tension of PFHD and its high gas-dissolving capacity are advantageous in these formulations.[2]

-

Targeted Drug Delivery: The surface of PFHD nanoemulsions can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.

-

Pulmonary Drug Delivery: The high density and low surface tension of PFCs make them suitable for use in liquid ventilation and as carriers for delivering drugs to the deep lung.

Conclusion

Perfluorohexadecane possesses a unique set of surface and interfacial properties, primarily characterized by its low surface tension and high interfacial tension with aqueous solutions. While direct experimental data for PFHD is limited, a strong understanding of its behavior can be derived from the study of homologous perfluoroalkanes and through computational simulations. The methodologies outlined in this guide, such as pendant drop tensiometry and Langmuir-Blodgett trough analysis, are essential tools for characterizing the interfacial behavior of PFHD and for the rational design of advanced materials and drug delivery systems. A thorough understanding and control of these interfacial properties are key to unlocking the full potential of perfluorohexadecane in scientific research and pharmaceutical applications.

References

- Frank, B. D., Nagelberg, S., Baryzewska, A. W., Marqués, P. S., & Zeininger, L. (Year). Morphology‐Directed Light Emission from Fluorescent Janus Colloids for Programmable Chemical‐To‐Optical Signal Transduction.

- BenchChem. (2025).

- Tsige, M. (2008). Surface Tension and Surface Orientation of Perfluorinated Alkanes. The Journal of Physical Chemistry C, 112(13), 5029-5035.

- Morgado, P., et al. (Year). Interfacial behavior of Perfluoroalkylalkanes triphilic surfactants. Chemical Engineering.

- Morgado, P., et al. (Year). Surface tension as a function of the temperature for several perfluoroalkanes.

- Nagelberg, S., et al. (2015). Dynamically reconfigurable complex emulsions via tunable interfacial tensions. MIT Open Access Articles.

- Tsige, M. (2008). Surface tension and surface orientation of perfluorinated alkanes. Journal of Physical Chemistry C, 112(13), 5029-5035.

- Wang, Y., et al. (Year). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). PMC.

-

National Center for Biotechnology Information. (n.d.). Perfluorohexadecane. PubChem. Retrieved from [Link]

- Morgado, P., Gaspar, J., & Filipe, E. J. M. (2020). Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation. Journal of Molecular Liquids, 312, 113385.

- Environmental Science: Processes & Impacts. (2024). Investigation into the adhesion properties of PFAS on model surfaces. RSC Publishing.

- Zisman, W. A. (Year). SURFACE CHEMISTRY OF FLUOROCHEMICALS. DTIC.

- The University of Arizona. (Year).

- BEARdocs. (Year). Defining interfacial properties and behaviors of perfluorooctanoic acid.

- ChemRxiv. (Year). Conformation-dependent Adsorption of Long-chain PFAS via Polar Hydrophobic Interactions.

- Morgado, P., Gaspar, J., & Filipe, E. J. M. (2020).

- Journal of Pharmacognosy and Phytochemistry. (2019). A simple laboratory experiment to measure the surface tension of a liquid in contact with air.

- Biolin Scientific. (2024). What Probe Liquid Should You Use for Contact Angle Measurements?.

- ResearchGate. (Year). Air-water Interfacial Properties of Perfluorosulfonic Acid Salts with Different Chain Lengths.

- Shafrin, E. G., & Zisman, W. A. (1963). UPPER LIMITS FOR THE CONTACT ANGLES OF LIQUIDS ON SOLIDS. DTIC.

- ResearchGate. (Year). Fluid contact angle on solid surfaces: Role of multiscale surface roughness.

- ResearchGate. (Year). Contact Angle Measurement for Solid Surface.

- Good, R. J., et al. (Year). Surface roughness and contact angle. Lehigh University.

-

National Center for Biotechnology Information. (n.d.). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PubMed. Retrieved from [Link]

- Theranostics. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing.

- Edwards, D. A., Wasan, D. T., & Brenner, H. (2000). Influence of interfacial rheology on foam and emulsion properties. PubMed.

Sources

- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigation into the adhesion properties of PFAS on model surfaces - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00228H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. lanlexperts.elsevierpure.com [lanlexperts.elsevierpure.com]

- 6. phytojournal.com [phytojournal.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. nanoscience.com [nanoscience.com]

- 10. researchgate.net [researchgate.net]

- 11. lehigh.edu [lehigh.edu]

Thermal Stability and Decomposition of Perfluorohexadecane (C₁₆F₃₄): A Technical Analysis

Executive Summary

Perfluorohexadecane (C₁₆F₃₄, CAS 355-49-7) represents a class of ultra-stable perfluorocarbons (PFCs) characterized by extreme chemical inertness and high thermal resistance. Unlike its shorter-chain homologs (e.g., perfluorooctane) used as liquid tamponades in vitreoretinal surgery, C₁₆F₃₄ is a solid at physiological temperatures (MP ~125°C). Its primary pharmaceutical utility lies in colloidal stabilization —specifically as an Ostwald ripening inhibitor in fluorocarbon emulsions used for artificial oxygen carriers (blood substitutes) and tissue oxygenation therapeutics.

This guide details the thermodynamic limits of C₁₆F₃₄, delineating the safe operational window (<350°C) from the decomposition zone (>450°C), and analyzes the toxicological risks associated with its breakdown products, notably perfluoroisobutene (PFIB).

Molecular Architecture & Physicochemical Profile

The exceptional stability of Perfluorohexadecane stems from the helical twist of its carbon backbone, shielded by a dense electron sheath of fluorine atoms. The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol), rendering the molecule impervious to hydrolytic or enzymatic degradation.

Table 1: Physicochemical Properties of Perfluorohexadecane

| Property | Value | Technical Note |

| Molecular Formula | C₁₆F₃₄ | Linear, saturated perfluoroalkane |

| Molecular Weight | 838.12 g/mol | High MW prevents rapid diffusion |

| Melting Point | 125–126°C | Solid at room/body temperature; melts during autoclaving |

| Boiling Point | 239–240°C | High BP indicates low vapor pressure |

| Density | ~1.9 g/cm³ | Significantly denser than water/biological fluids |

| Solubility | Lipophobic & Hydrophobic | Soluble only in other fluorocarbons (e.g., F-decalin) |

Thermal Stability Analysis

Thermodynamic Thresholds

Perfluorohexadecane exhibits a thermal stability profile superior to functionalized PFAS (e.g., PFOA/PFOS) due to the absence of labile functional groups.

-

Safe Zone (< 300°C): The molecule remains chemically intact. In pharmaceutical manufacturing, it withstands standard steam sterilization (121°C) without degradation, although it will undergo a reversible phase transition (melting).

-

Decomposition Onset (~400°C - 450°C): Thermogravimetric Analysis (TGA) of saturated PFCs typically shows mass loss initiation in this range. Unlike unsaturated fluorocarbons (which degrade ~200°C), the saturated C₁₆ chain requires high activation energy to initiate homolytic fission.

-

Rapid Pyrolysis (> 500°C): At these temperatures, random chain scission occurs, releasing toxic volatiles.

Mechanism of Decomposition

The degradation of C₁₆F₃₄ is not a combustion process (it is non-flammable) but a thermal pyrolysis .

-

Initiation: Homolytic cleavage of the C-C backbone (weaker than C-F bonds).

-

Propagation: Formation of perfluoroalkyl radicals (

). -

Termination/Rearrangement: Radicals recombine or undergo

-scission to form shorter chains, alkenes, and toxic byproducts.

Diagram 1: Thermal Decomposition Pathway

Caption: Thermal stress induces homolytic fission, leading to radical intermediates and potentially toxic byproducts like PFIB and COF2 in oxidative environments.

Implications for Pharmaceutical & Medical Applications

Role as Ostwald Ripening Inhibitor

In "artificial blood" emulsions (e.g., Oxygent™ or Fluosol® successors), the primary oxygen carrier is often a shorter PFC like Perfluorodecalin or Perfluorooctyl bromide. These emulsions suffer from Ostwald Ripening —where small droplets diffuse into larger ones, destabilizing the emulsion.

-

Mechanism: C₁₆F₃₄ is added in small quantities. Its extremely low water solubility prevents it from diffusing through the aqueous continuous phase. This creates an osmotic pressure that counteracts the ripening process, stabilizing the nanoparticle size for months.

Sterilization & Safety

-

Autoclaving: C₁₆F₃₄ melts at ~125°C. If autoclaved (121°C), it may transiently soften or melt. Formulations must be designed to withstand this phase change without coalescence (e.g., using robust surfactant shells).

-

Toxicity: Pure C₁₆F₃₄ is biologically inert (biologically stable). However, impurities or thermal degradation products are the concern.

-

PFIB (Perfluoroisobutene): A potential pyrolysis product, 10x more toxic than phosgene.

-

HF (Hydrogen Fluoride): Can form if moisture is present during high-temperature processing (>400°C).

-

Critical Safety Protocol: Never heat C₁₆F₃₄ >300°C in an open lab environment. Processing requiring high heat must be performed in closed systems with scrubbers.

Experimental Protocols: Stability Validation

To validate the quality of C₁₆F₃₄ raw material for medical use, the following workflow is recommended.

Thermogravimetric Analysis (TGA)[2]

-

Purpose: Determine the exact onset of decomposition (

). -

Protocol:

-

Load 10–20 mg of C₁₆F₃₄ into a platinum crucible.

-

Purge with Nitrogen (

) at 50 mL/min to exclude oxygen. -

Ramp temperature from 50°C to 600°C at 10°C/min.

-

Acceptance Criteria: No mass loss (>0.1%) below 300°C.

(1% mass loss) should be >350°C.

-

Headspace GC-MS for Volatile Impurities

-

Purpose: Detect toxic trace volatiles (PFIB, shorter chains) generated during processing.

-

Protocol:

-

Incubate sample at 150°C (simulating aggressive sterilization) in a sealed headspace vial.

-

Inject headspace gas into GC-MS with a fluorocarbon-specific column (e.g., DB-VRX).

-

Monitor for ions characteristic of perfluoroalkenes.

-

Diagram 2: Analytical Validation Workflow

Caption: Quality Control workflow ensuring thermal stability and absence of toxic volatiles before pharmaceutical formulation.

References

-

National Center for Biotechnology Information (2025). Perfluorohexadecane | C16F34 | CID 67735 - PubChem. Retrieved from [Link]

- Riess, J. G. (2005).Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology. (Contextual grounding on Ostwald ripening inhibition).

Perfluorohexadecane as a Component in Dielectric Fluids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Understanding Perfluorohexadecane

Perfluorohexadecane is a fully fluorinated alkane, a class of compounds recognized for their exceptional chemical inertness and thermal stability.[1] The substitution of hydrogen with fluorine atoms results in a molecule, C16F34, with some of the strongest single bonds in organic chemistry.[1] This molecular structure imparts properties that are highly desirable for demanding industrial applications, including use in dielectric fluids.

Scientific Integrity & Logic: The E-E-A-T Pillars

Our exploration of perfluorohexadecane is founded on the principles of Expertise, Experience, Authoritativeness, and Trustworthiness.

Expertise & Experience: Causality in Experimental Choices

The selection of perfluorohexadecane for dielectric applications is not arbitrary; it is a deliberate choice based on its unique molecular properties. The carbon-fluorine bonds lead to a suite of beneficial characteristics, including high dielectric strength, low electrical conductivity, and the ability to withstand extreme temperatures.[1][2]

Trustworthiness: Self-Validating Protocols

The protocols described herein are based on established ASTM International standards, ensuring that the methodologies are robust, reproducible, and provide a self-validating system for the assessment of dielectric fluid properties.

Authoritative Grounding & Comprehensive References

Every claim and protocol in this guide is supported by authoritative sources, which are cited in-text and listed in a comprehensive reference section.

An In-depth Technical Analysis of Perfluorohexadecane in Dielectric Fluids

Fundamental Properties

Perfluorocarbons (PFCs) like perfluorohexadecane exhibit a unique combination of properties that make them invaluable in various high-performance applications.[3]

3.1.1. Electrical Properties

The primary function of a dielectric fluid is to provide electrical insulation. Perfluorocarbons are excellent insulators with resistivities often exceeding 10¹⁵ Ω·cm.[4]

-

Dielectric Strength: Perfluorohexadecane possesses a high dielectric strength, which is the ability to withstand a strong electric field without breaking down.[1] This is a critical property for preventing electrical discharges in high-voltage equipment.[4]

-

Dielectric Constant: Perfluorocarbons have low dielectric constants (permittivity), which is advantageous in high-frequency applications as it minimizes interference and signal loss.[4][5]

-

Dielectric Loss: These compounds also exhibit very low dielectric loss, meaning they dissipate minimal energy as heat when subjected to an alternating electric field.[4]

3.1.2. Thermal and Physical Properties

-

Thermal Stability: The strong C-F bonds give perfluorohexadecane exceptional thermal stability, allowing it to be used in high-temperature environments where conventional lubricants and fluids would degrade.[1][2]

-

Chemical Inertness: Perfluorohexadecane is chemically inert, meaning it does not react with most other substances. This prevents corrosion and ensures the longevity of the equipment it is used in.[1][2]

-

Low Viscosity: A unique advantage of fluorocarbon liquids is their combination of high dielectric strength with low viscosity, which allows for efficient cooling as they can be easily pumped.[4]

-

Non-Flammability: Perfluorocarbons are not flammable, which is a crucial safety feature in electrical applications.[4]

Applications in Dielectric Fluids

The superior properties of perfluorohexadecane make it an ideal component for dielectric fluids in several demanding sectors:

-

Electronics Cooling: Its high dielectric strength and thermal conductivity are beneficial for cooling high-performance computing systems and other sensitive electronic devices.[2]

-

High-Frequency Equipment: The low dielectric constant and loss of perfluorocarbons make them suitable coolants for a variety of high-frequency equipment.[4]

-

Industrial Lubrication: In extreme environments with high temperatures or corrosive chemicals, perfluorohexadecane provides a stable, low-friction surface, extending the life of machinery.[1]

Environmental and Safety Considerations

While perfluorocarbons have many desirable properties, some have a high global warming potential.[6] It is crucial to handle these materials responsibly to minimize environmental impact. Safety data sheets indicate that perfluorohexanes should be handled in well-ventilated areas, and personal protective equipment should be used to avoid contact with skin and eyes.[7][8]

Experimental Protocols and Methodologies

The following are step-by-step methodologies for key experiments to characterize the dielectric properties of fluids containing perfluorohexadecane.

Dielectric Breakdown Voltage Test

This test determines the dielectric strength of an insulating liquid.

-

Procedure:

-

A sample of the dielectric fluid is placed in a test cell with two electrodes.

-

An AC voltage is applied to the electrodes and increased at a steady rate.

-

The voltage at which the fluid breaks down and conducts a current is recorded. This is the breakdown voltage.

-

-

Significance: This test reveals the fluid's ability to withstand electrical stress and can indicate the presence of contaminants like moisture or conductive particles.[11]

Dielectric Constant and Dissipation Factor

-

Procedure:

-

The capacitance of a test cell is measured with and without the dielectric fluid.

-

The ratio of these two measurements gives the dielectric constant.

-

The dissipation factor, which measures the energy lost as heat, is also measured during this test.

-

-

Significance: A low dielectric constant is crucial for high-frequency applications, while a low dissipation factor indicates an efficient dielectric fluid with minimal energy loss.

Acid Number Test

-

Standard: ASTM D974.[9]

-

Procedure: This test measures the amount of acidic substances in the fluid.

-

Significance: An increase in the acid number suggests that the fluid is degrading, which can lead to the breakdown of solid insulation.[9]

Color and Visual Particulate Test

-

Standard: ASTM D1500.[9]

-

Procedure: The color of the fluid is visually compared to a standard color scale.

-

Significance: A change in color can indicate aging, oxidation, or the presence of impurities.[9]

Visualization & Formatting

Data Presentation

| Property | Description | Significance in Dielectric Fluids |

| Dielectric Strength | The ability to withstand an electric field without breaking down. | High dielectric strength is essential for preventing electrical discharges in high-voltage applications. |

| Dielectric Constant | A measure of a material's ability to store electrical energy. | A low dielectric constant is desirable for high-frequency applications to minimize signal loss and interference. |

| Dissipation Factor | The energy lost as heat within the dielectric material. | A low dissipation factor indicates an efficient fluid with minimal energy loss. |

| Viscosity | A measure of a fluid's resistance to flow. | Low viscosity allows for efficient cooling as the fluid can be easily circulated. |

| Thermal Stability | The ability to resist chemical decomposition at high temperatures. | High thermal stability is crucial for fluids used in high-temperature environments. |

| Chemical Inertness | The lack of reactivity with other materials. | Prevents corrosion and ensures the longevity of equipment. |

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the characterization of perfluorohexadecane-based dielectric fluids.

Conclusion

Perfluorohexadecane's unique combination of high dielectric strength, low dielectric constant, thermal stability, and chemical inertness makes it an exemplary component for advanced dielectric fluids. Its application in high-stakes industries like electronics and heavy manufacturing underscores the importance of rigorous, standardized testing to ensure performance and reliability. As technology continues to advance, the demand for high-performance materials like perfluorohexadecane will only increase, making a thorough understanding of its properties and applications more critical than ever.

References

-

Electrical properties of the FLUTEC. F2 Chemicals Ltd. [Link]

-

D3809 Standard Test Methods for Synthetic Dielectric Fluids For Capacitors (Withdrawn 2015). ASTM International. [Link]

-

Transformer reliability, predictive maintenance, dielectric liquid analysis, power transformers, liquid screening tests. TJH2b. [Link]

-

Which Dielectric Voltage measurement standard does Engineered Fluid use for its products? Engineered Fluids. [Link]

-

Dielectric Voltage Testing – Standard Methods. Electricity Today T&D Magazine. [Link]

-

Transformer Insulating Fluids Testing. POWER PLUS Engineering, Inc. [Link]

-

Dielectric Fluid Properties. Climate Sustainability Directory. [Link]

-

Perfluorohexadecane Safety Data Sheet. XiXisys. [Link]

-

Perfluorohexadecane (CAS 355-49-7): Industrial Lubricant & Dielectric Fluid Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Dielectric properties of gas mixtures with per-fluorocarbon gas and gas with low liquefaction temperature. ResearchGate. [Link]

-

Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Taylor & Francis Online. [Link]

-

Perfluorohexadecane (CAS 355-49-7): Properties, Uses, and Sourcing Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

What are PTFE and PTFE Dielectric Constant? A Complete Guide. PCBasic. [Link]

-

Dielectric constant of trans-perfluorodecaline. ResearchGate. [Link]

-

Electrical properties | Fluorochemicals. Daikin Global. [Link]

Sources

- 1. nbinno.com [nbinno.com]